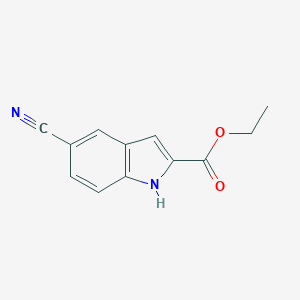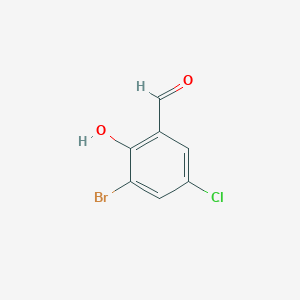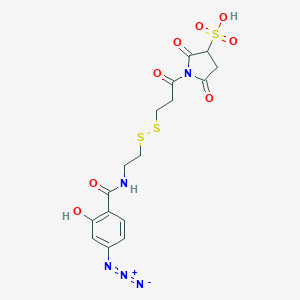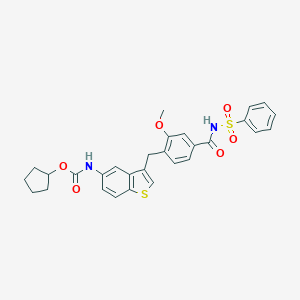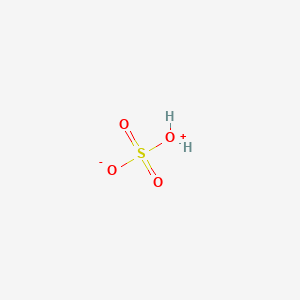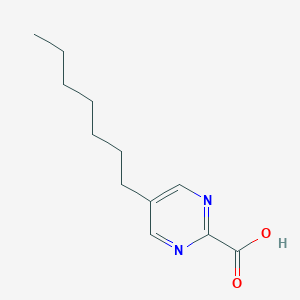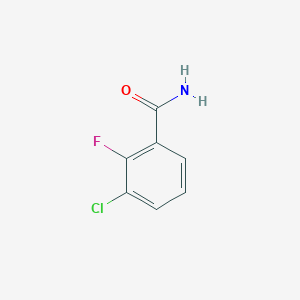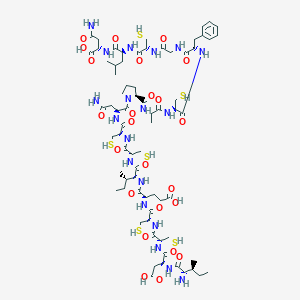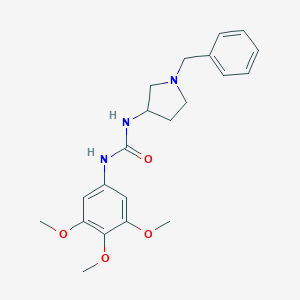
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that belongs to the class of phenethylamines. It is also known as 3,4,5-trimethoxy-N-(benzyl)-N-(1-pyrrolidinyl)benzeneacetamide or simply as BU-224. This compound has recently gained attention in the scientific community due to its potential applications in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of the serotonin transporter (SERT), which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is responsible for the antidepressant and anxiolytic effects of BU-224.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It has also been found to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments include its high potency and selectivity for the serotonin transporter (SERT), which makes it a useful tool for studying the role of serotonin in the brain. However, the limitations of using BU-224 include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea. One direction is to investigate its potential as a treatment for depression, anxiety, and other mood disorders. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, research could be done to improve the solubility of BU-224 in water, which would make it easier to administer in vivo.
Métodos De Síntesis
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with benzylamine. The final step involves the reaction of the intermediate product with urea to yield the final compound.
Aplicaciones Científicas De Investigación
Recent studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has potential applications in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin in the brain. This property of BU-224 makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
Propiedades
Número CAS |
19985-28-5 |
|---|---|
Nombre del producto |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Fórmula molecular |
C21H27N3O4 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-(1-benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-11-17(12-19(27-2)20(18)28-3)23-21(25)22-16-9-10-24(14-16)13-15-7-5-4-6-8-15/h4-8,11-12,16H,9-10,13-14H2,1-3H3,(H2,22,23,25) |
Clave InChI |
NDKOBCHIVYWHHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Sinónimos |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
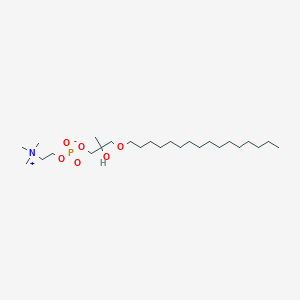
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
